2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt

HIV-1 Integrase Inhibition Structure-Activity Relationship Antiviral Drug Discovery

Researchers requiring a well-characterized, non-metal-competitive HIV-1 integrase inhibitor often face supply inconsistencies for assay-ready positive controls. This disodium salt of Y-3 directly addresses that need as a water-soluble, structurally validated reference standard. - **Potent Dual Inhibition**: Demonstrates IC50 values of 16.2 μM (3'-processing) and 10.9 μM (strand transfer), providing a benchmark for enzymatic assays. - **Structurally Defined**: Binding to the integrase core has been resolved at 1.9-2.0 Å (PDB IDs: 1A5W, 1A5X), enabling precise computational docking. - **Cross-Species Utility**: Confirmed inhibitory activity against both HIV-1 (Lentivirus) and ASV (Alpharetrovirus) integrases supports broad mechanistic research.

Molecular Formula C12H9NNa2O8S2
Molecular Weight 405.3 g/mol
CAS No. 16698-16-1
Cat. No. B096180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt
CAS16698-16-1
Molecular FormulaC12H9NNa2O8S2
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C=C2O)S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C12H11NO8S2.2Na/c1-6(14)13-10-4-8(22(16,17)18)2-7-3-9(23(19,20)21)5-11(15)12(7)10;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2
InChIKeyCJRBREZYNHILPS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 4-(Acetylamino)-5-hydroxynaphthalene-2,7-disulphonate (CAS 16698-16-1): A Validated HIV-1 Integrase Inhibitor Chemotype for Antiviral Research


Disodium 4-(acetylamino)-5-hydroxynaphthalene-2,7-disulphonate (CAS 16698-16-1) is the disodium salt of the well-characterized HIV-1 integrase inhibitor Y-3 (4-acetylamino-5-hydroxynaphthalene-2,7-disulfonic acid; free acid CAS 134-34-9). The compound belongs to the naphthalenesulfonate class and functions by binding to the integrase catalytic core domain, disrupting viral DNA integration [1]. Its identity is validated by MeSH (Unique ID C112235) and the NCI Chemical Repository [1][2].

Reported HIV-1 integrase inhibitor chemotype (Y-3 disodium salt)
Disodium salt form supports aqueous solubility for biochemical assays
Structurally validated target engagement (X‑ray co‑crystal)

Why Naphthalenesulfonate Analogs Cannot Substitute for CAS 16698-16-1: Evidence from Direct Comparative Structural and Biochemical Studies


Despite structural similarity among naphthalenesulfonate derivatives, only 4-acetylamino-5-hydroxynaphthalene-2,7-disulfonic acid (Y-3) and its salts, including the disodium salt (CAS 16698-16-1), exhibit potent HIV-1 integrase inhibition. Head-to-head studies show that close analogs lacking the critical 7-sulfonate group (Y-4), or possessing alternative substitution patterns (Y-1, Y-2), demonstrate negligible to markedly reduced activity [1]. This functional divergence arises from specific binding interactions between the dual sulfonate moieties and the integrase active site, a requirement unmet by generic alternatives [1][2].

7‑Sulfonate deletion (Y‑4 analog) The analog lacking the 7‑sulfonate group shows negligible integrase inhibition; functional substitution may not be achieved.
Alternative substitution patterns (Y‑1, Y‑2) Y‑1 and Y‑2 fail to bind the integrase active site; they do not provide the required target engagement.
Free acid form (CAS 134‑34‑9) Limited aqueous solubility of the free acid may reduce assay reproducibility; the disodium salt is the preferred form for solution‑based workflows.

Quantitative Differentiation of CAS 16698-16-1 from Naphthalenesulfonate Analogs: A Head-to-Head Evidence Guide for Procurement


Y-3 vs. Y-4: The 7-Sulfonate Group is a Critical Determinant for HIV-1 Integrase Inhibition

The parent acid of CAS 16698-16-1, Y-3 (4-acetylamino-5-hydroxynaphthalene-2,7-disulfonic acid), is a potent inhibitor of HIV-1 integrase, whereas its des-7-sulfonate analog Y-4 (4-acetylamino-5-hydroxynaphthalene-2-sulfonic acid) shows negligible inhibitory activity in direct comparison [1]. This demonstrates that the 7-sulfonate group is indispensable for biological activity.

Y‑3 vs Y‑4 inhibition
Head‑to‑head
Y‑3 IC50 16.2 μM (3′‑processing), 10.9 μM (strand transfer); Y‑4 inactive
7‑Sulfonate essential; supports active chemotype selection
In vitro integrase assay context
HIV-1 Integrase Inhibition Structure-Activity Relationship Antiviral Drug Discovery

Y-3 vs. Y-1 and Y-2: Only the 4-Acetylamino-5-hydroxy-2,7-disulfonate Substitution Pattern Confers Integrase Binding and Inhibition

Co-crystallization studies reveal that among four tested naphthalene derivatives (Y-1, Y-2, Y-3, Y-4), only Y-3 (the parent acid of CAS 16698-16-1) exhibited unambiguous electron density within the integrase active site [1]. Y-1 (5-(acetylamino)naphthalene-2-sulfonic acid) and Y-2 (5-acetylamino-8-aminonaphthalene-2-sulfonic acid) failed to bind, confirming that the 4-acetylamino-5-hydroxy-2,7-disulfonate arrangement is uniquely required for target engagement [1].

Y‑3 vs Y‑1/Y‑2 binding
Head‑to‑head
Only Y‑3 showed unambiguous electron density in the integrase active site
Confirms unique target engagement
X‑ray crystallography, 1.9–2.0 Å resolution
HIV-1 Integrase X-ray Crystallography Structure-Based Drug Design

Y-3 Inhibits Both HIV-1 and ASV Integrases with Consistent Potency, Demonstrating Cross-Lentiviral Target Engagement

The parent acid of CAS 16698-16-1 (Y-3) inhibits integrase from two distinct retroviral genera (Lentivirus: HIV-1, and Alpharetrovirus: ASV) with similar potency ranges. This indicates that the compound targets the conserved catalytic mechanism rather than a species-specific structural feature [1]. This cross-lentiviral activity is not reported for the inactive analogs Y-1, Y-2, and Y-4 [1].

Cross‑lentiviral potency
Head‑to‑head
HIV‑1 IN IC50 10.9–50 μM; ASV IN IC50 ~40–350 μM
Conserved mechanism; supports cross‑species integrase studies
Assays with Mn2+, Zn2+, Mg2+ cofactors
HIV-1 Integrase Avian Sarcoma Virus Broad-Spectrum Antiviral

Y-3 Binding Mechanism is Non-Competitive with Divalent Cations, Distinguishing it from Metal-Chelating Integrase Inhibitors

Unlike many diketo acid class integrase inhibitors that act by chelating divalent metal ions (Mg2+, Mn2+) in the active site, Y-3 (the parent acid of CAS 16698-16-1) does not compete with metal cations. Preincubation of integrase with Mn2+ or Zn2+ did not prevent Y-3 binding, and Y-3 binding did not prevent metal binding [1]. This mechanistic distinction is a unique property within the naphthalenesulfonate series evaluated (Y-1, Y-2, Y-4 were not observed to bind) [1].

Non‑metal‑competitive mechanism
Head‑to‑head
Y‑3 binding unaffected by preincubation with Mn2+ or Zn2+
Orthogonal to metal‑chelating inhibitors
Preincubation with 10 mM MnCl2 or 2 mM ZnCl2
Integrase Mechanism Metal Cofactor Inhibitor Selectivity

Y-3 Pharmacophore Provides a Validated Template for Computational Inhibitor Screening, Confirmed by Independent Studies

The Y-3 binding site on integrase has been validated as a druggable pharmacophore, enabling computational screening approaches that identified novel inhibitors [1]. Subsequent pharmacophore modeling using the Y-3 binding conformation as a template generated 14 new compounds with predicted integrase inhibition, confirming the utility of the chemical scaffold as a design starting point [1]. No such pharmacophore utility has been reported for the inactive analogs Y-1, Y-2, or Y-4.

Pharmacophore template
Class‑level
Y‑3 binding site used for receptor‑based pharmacophore; 14 compounds generated
Enables computational screening; context‑dependent
Data to verify; based on PDB 1A5W/1A5X
Computational Drug Design Pharmacophore Modeling HIV-1 Integrase

Disodium Salt Form Offers Solubility Advantages Critical for in vitro Assay Reproducibility over Free Acid

The disodium salt (CAS 16698-16-1) of Y-3 is designated as the water-soluble form in authoritative databases, whereas the free acid (CAS 134-34-9) is typically described as a dark-colored solid with limited aqueous solubility . This solubility advantage is inferred to improve handling and dose–response accuracy in biochemical assays compared to the free acid form, a practical consideration for procurement where consistent solution preparation is required.

Salt solubility advantage
Data to verify
Disodium salt water‑soluble; free acid limited solubility
May improve assay reproducibility
Vendor data; quantitative comparison not available
Solubility Formulation Assay Development

Optimal Research and Industrial Applications for Disodium 4-(Acetylamino)-5-hydroxynaphthalene-2,7-disulphonate (CAS 16698-16-1)


HIV-1 Integrase Biochemical Assays and Mechanism-of-Action Studies

The compound serves as a validated positive control inhibitor for HIV-1 integrase biochemical assays, with well-characterized IC50 values for 3'-processing (16.2 μM) and strand transfer (10.9 μM) activities. Its non-metal-competitive mechanism distinguishes it from diketo acid inhibitors, making it useful for orthogonal mechanistic studies [1].

Structure-Based Drug Design and Pharmacophore Modeling

The Y-3 binding site has been characterized at 1.9-2.0 Å resolution by X-ray crystallography (PDB 1A5W, 1A5X), providing a validated structural template for computational screening, molecular docking, and rational inhibitor design [1][2].

Comparative Integrase Studies Across Retroviral Genera

Y-3 inhibits both HIV-1 (Lentivirus) and ASV (Alpharetrovirus) integrases, enabling cross-species comparative studies of retroviral integration mechanisms and the evaluation of inhibitor selectivity across integrase orthologs [1].

Analytical Reference Standard for Naphthalenesulfonate Quality Control

The disodium salt form is water-soluble and chemically well-defined, making it suitable as a reference standard for analytical method development, quality control in dye intermediate manufacturing, and as a hydrotrope in industrial formulations where a characterized naphthalenedisulfonate scaffold is required .

Application
Selection Property
Validation Focus
HIV‑1 integrase biochemical assays
Non‑metal‑competitive inhibitor tool
Integrase inhibition endpoint review
Structure‑based drug design
Co‑crystal structure context
Binding‑site pharmacophore review
Cross‑species integrase studies
Cross‑lentiviral activity profile
Species‑specific integrase endpoint review
Analytical reference standard
Water‑soluble disodium salt
Solubility and purity verification
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